molecular formula C7H3BrClF3O B1271469 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene CAS No. 468075-00-5

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

Cat. No. B1271469
M. Wt: 275.45 g/mol
InChI Key: LTBFNTUNLKPFPI-UHFFFAOYSA-N
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Description

The compound 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is a halogenated aromatic molecule that contains bromine, chlorine, and a trifluoromethoxy group attached to a benzene ring. This compound is not directly mentioned in the provided abstracts, but its structural analogs and related compounds are discussed, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex, involving multiple steps and reagents. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene is prepared from 1,3-bis(fluoromethyl)benzene using N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Similarly, 1-Bromo-4-(2,2-diphenylvinyl)benzene is synthesized through a Wittig-Horner reaction . These methods suggest that the synthesis of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene could also involve halogenation and functional group transformation reactions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be determined using various spectroscopic techniques. For example, the crystal structure and Hirshfeld surface analysis are used to study the chloro and bromo analogs of a substituted benzene . The vibrational spectroscopic methods, such as FT-IR and FT-Raman, along with computational chemistry techniques, are employed to investigate the structure of 1-bromo-4-chlorobenzene . These methods could be applied to analyze the molecular structure of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

Chemical Reactions Analysis

The reactivity of halogenated benzene derivatives can be quite diverse. For instance, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide to generate various phenyllithium intermediates, which can be further transformed into different compounds . The sodium dithionite initiated reaction of 1-bromo-1-chloro-2,2,2-trifluoroethane with aromatic compounds can lead to the synthesis of conjugated dienes . These examples indicate that 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene could participate in similar organometallic and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. The presence of halogens and other functional groups can affect the molecule's polarity, boiling point, melting point, and solubility. The vibrational spectroscopic analysis provides insights into the impact of substituents on the benzene ring [4, 6]. The computational studies, including HOMO-LUMO analysis and NBO analysis, can predict the electronic properties and reactivity of these molecules . These analyses would be relevant for understanding the properties of 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene.

Scientific Research Applications

Aryne Route to Naphthalenes

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene plays a crucial role in the generation of arynes, which are intermediates in the synthesis of naphthalenes. This process involves the treatment of the compound with lithium diisopropylamide, leading to various phenyllithium intermediates. These intermediates can further undergo cycloaddition and isomerization reactions to yield naphthalenes, demonstrating the compound's utility in complex organic synthesis (Schlosser & Castagnetti, 2001).

Site Selective Metalation

The compound is instrumental in site-selective metalation studies. It undergoes deprotonation adjacent to the halogen substituent when treated with alkyllithiums, illustrating its role in positional ambiguity and site-selectivity in organic reactions (Mongin, Desponds, & Schlosser, 1996).

Halogenation Studies

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene is significant in halogenation studies. Controlled chlorination of trifluoromethoxybenzene, which includes this compound, produces various chloro derivatives. This highlights its application in the synthesis of diversified halogenated organic compounds (Herkes, 1977).

Synthesis of Organic Compounds

The compound plays a key role in the synthesis of complex organic molecules. For instance, its reaction with 1,3,5-trimethoxybenzene in an acetonitrile–water mixture led to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).

Production of Organofluorine Compounds

This compound is a precursor for various organofluorine compounds. Its reaction with different electrophiles yields a variety of ortho-substituted derivatives, demonstrating its versatility in producing fluorine-containing organic molecules (Castagnetti & Schlosser, 2001).

Facilitating Regioselective Syntheses

It is used in the regioselective and stereoselective synthesis of various organic compounds, like 1,2,3-triaminocyclohexane derivatives, showcasing its importance in achieving specific molecular configurations (Zhao et al., 1993).

Role in Ring Halogenations

The compound is used in ring halogenation reactions of polyalkylbenzenes, which is critical in the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Safety And Hazards

The safety information includes pictograms GHS07, signal word warning, hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

2-bromo-1-chloro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBFNTUNLKPFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375751
Record name 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-chloro-4-(trifluoromethoxy)benzene

CAS RN

468075-00-5
Record name 2-BROMO-1-CHLORO-4-(TRIFLUOROMETHOXY)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To anhydrous copper(II)chloride (6.3 g, 47 mmol) in acetonitrile (100 mL) was added tert-butyl nitrite (6.85 mL, 58 mmol), followed dropwise by a solution of 2-bromo-4-(trifluoromethoxy)aniline (10 g, 39 mmol) in acetonitrile (15 mL). The solution was stirred at ambient temperature for 1 hour then poured into hydrochloric acid (250 mL, 2M). The suspension formed was extracted with diethyl ether (2×250 mL) and the extracts were dried (MgSO4). Concentration yielded the title compound as an oil (7.82 g, 28 mmol).
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